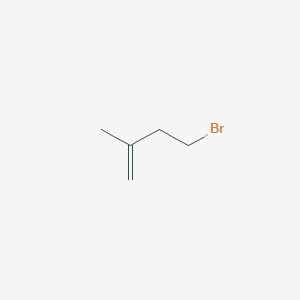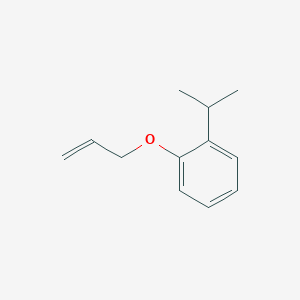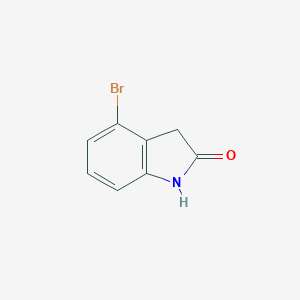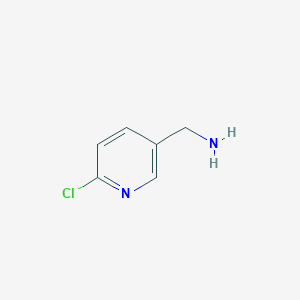
二乙酰胺
描述
Synthesis Analysis
The synthesis of diacetonamine and its derivatives involves various chemical reactions, showcasing the compound's versatility. For instance, the synthesis and characterization of a diacetonamine oxalate-copper(II) complex were explored, revealing significant fungicidal activity against agricultural pathogens. This synthesis involves reacting diacetonamine oxalate with copper chloride in deionized water, followed by crystallization in alcohol (Wu Wen-jun, 2010). Additionally, research on pyrimidinyl nitronyl nitroxides derived from diacetonamine through a sequence of Grignard reaction, Ritter reaction, and oxidation highlights the chemical's potential in generating compounds with unique properties (P. Brough et al., 2003).
Molecular Structure Analysis
The molecular structure of diacetonamine and its derivatives plays a crucial role in determining their chemical behavior and potential applications. For example, the study of diacetonamine oxalate-copper(II) complex provided insights into its structure through elemental analysis, IR, and X-ray single crystal diffraction analyses, which is instrumental in understanding its fungicidal activity (Wu Wen-jun, 2010).
Chemical Reactions and Properties
Diacetonamine is involved in various chemical reactions, leading to the formation of new compounds with distinct properties. The formation and isomerization of 3-amino-2-butenenitrile (diacetonitrile) from diacetonamine, followed by IR spectra, ab initio, and DFT force field calculations, showcase the compound's reactivity and the impact of its structure on chemical properties (S. Novkova et al., 2003).
Physical Properties Analysis
The physical properties of diacetonamine, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. However, specific studies focusing on the physical properties of diacetonamine were not identified in the current literature search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of diacetonamine, including its reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and material science. The research on diacetylene functionalized covalent organic frameworks (COFs) demonstrates the utility of diacetonamine derivatives in creating materials with unique photocatalytic activities for hydrogen generation from water, highlighting the importance of understanding diacetonamine's chemical properties (Pradip Pachfule et al., 2017).
科学研究应用
芽孢杆菌属的孢子形成诱导因子
二乙酰胺已被鉴定为芽孢杆菌属的孢子形成诱导因子 (SIF) . 这一发现是在使用大豆凝固残渣的甲醇提取物进行生物测定引导研究时做出的 .
详细解释: 已知芽孢杆菌属在营养缺乏的条件下形成内生孢子,这一事件被称为孢子形成 . 这些细菌孢子对高温或干旱具有很强的耐受性,甚至在高压灭菌后也能存活 . 芽孢杆菌属中许多与孢子形成相关的功能基因 已被研究 .
二乙酰胺被发现能诱导芽孢杆菌属的孢子形成。 例如,在 48 小时的孵育后,40 µM 的二乙酰胺盐酸盐对枯草芽孢杆菌野生型菌株表现出孢子形成诱导活性,孢子形成频率为 35% . 二乙酰胺诱导的孢子在 95 °C 下加热 10 分钟后仍能存活 .
这一发现意义重大,因为孢子形成诱导可能与某些形成孢子的厚壁菌门细菌中抗生素产生的激活有关 . 因此,二乙酰胺可能是开发芽孢杆菌属高效发酵技术的潜在化学工具 .
作用机制
Target of Action
Diacetonamine primarily targets Bacillus spp. , a genus of gram-positive, rod-shaped bacteria that are capable of forming a tough, protective endospore . This endospore allows the bacterium to tolerate extreme environmental conditions. Diacetonamine acts as a sporulation-inducing factor (SIF) for these bacteria .
Mode of Action
It is known that diacetonamine acts as a sporulation-inducing factor (sif), triggering the formation of endospores in bacillus spp . This process involves a complex series of events, including changes in gene expression, metabolic differentiation, and morphological transformation .
Biochemical Pathways
The biochemical pathways affected by diacetonamine are those involved in the sporulation process of Bacillus spp . Sporulation is a complex process that involves the activation of a series of genes and metabolic pathways, leading to the formation of a highly resistant endospore . This process is often linked to the activation of antibiotic production in some spore-forming Firmicutes bacteria .
Result of Action
The primary result of diacetonamine’s action is the induction of sporulation in Bacillus spp., leading to the formation of endospores . These endospores are highly resistant to environmental stresses, including heat and drought, and can survive even after autoclaving . The induction of sporulation by diacetonamine can also be linked to the activation of antibiotic production in some spore-forming Firmicutes bacteria .
Action Environment
The action of diacetonamine can be influenced by various environmental factors. For instance, the sporulation-inducing activity of diacetonamine has been observed under specific incubation conditions . .
生化分析
Biochemical Properties
Diacetonamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been identified as a sporulation-inducing factor (SIF) towards Bacillus spp . This suggests that diacetonamine can interact with specific enzymes and proteins to trigger the sporulation process in these bacteria.
Cellular Effects
Diacetonamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce sporulation in Bacillus spp . This suggests that diacetonamine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of diacetonamine involves its interaction with biomolecules at the molecular level. For instance, it has been suggested that diacetonamine can induce disaggregation of amyloid-beta fibrils . This suggests that diacetonamine may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its role in inducing sporulation in Bacillus spp , it is likely that the effects of diacetonamine may change over time, potentially involving the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Given its role in inducing sporulation in Bacillus spp , it is likely that diacetonamine interacts with certain enzymes or cofactors in specific metabolic pathways.
Subcellular Localization
Given its biochemical properties and its role in inducing sporulation in Bacillus spp , it is likely that diacetonamine is localized to specific compartments or organelles within the cell.
属性
IUPAC Name |
4-amino-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRUFMMCCOKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060798 | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625-04-7 | |
| Record name | 4-Amino-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetonamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI13YZU3HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



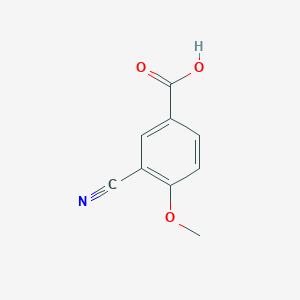
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)

